molecular formula C22H25N5O3S B2700149 5-Cyclopropyl-3-(6-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1421452-22-3

5-Cyclopropyl-3-(6-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B2700149
CAS RN: 1421452-22-3
M. Wt: 439.53
InChI Key: IZLZRZJNKZZREY-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(6-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1,3,4-Oxadiazole derivatives, including compounds similar to 5-Cyclopropyl-3-(6-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole, have been synthesized and analyzed for their biological activities. These compounds are synthesized through a series of steps involving organic acids, esters, hydrazides, and thiols. They have been tested for their enzyme inhibition potential, specifically against butyrylcholinesterase (BChE), and have shown relevance in molecular docking studies for ligand-BChE binding affinity (Khalid et al., 2016).

Antimicrobial and Anti-Proliferative Activities

The 1,3,4-oxadiazole derivatives have also been explored for their antimicrobial and anti-proliferative activities. A study demonstrated that certain derivatives exhibit broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Cancer Cell Inhibition

Research on compounds related to this compound has shown the ability to inhibit cancer cell growth. For example, the combination of a complex I inhibitor with dimethyl α-ketoglutarate (DMKG) effectively killed cancer cells, suggesting a potential therapeutic regimen involving metabolic targeting (Sica et al., 2019).

Antibacterial Screening

Various derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial potential. Certain compounds have shown to be effective inhibitors of gram-negative and gram-positive bacterial strains, highlighting their potential as antibacterial agents (Nafeesa et al., 2017).

properties

IUPAC Name

5-cyclopropyl-3-[6-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-15-3-4-16(2)19(13-15)31(28,29)27-11-9-26(10-12-27)20-8-7-18(14-23-20)21-24-22(30-25-21)17-5-6-17/h3-4,7-8,13-14,17H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLZRZJNKZZREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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